molecular formula C19H27NO3 B1676970 Nateglinide CAS No. 105816-04-4

Nateglinide

Cat. No. B1676970
M. Wt: 317.4 g/mol
InChI Key: OELFLUMRDSZNSF-BRWVUGGUSA-N
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Description

Nateglinide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release .


Synthesis Analysis

Nateglinide is synthesized from β-Pinene, which is oxidated with KMnO4 in the presence of pyridine to yield nopinic acid. Then, acid-catalyzed ring opened to yield dihydrocumic acid, which is hydrogenated with Pd/C and epimerizated to yield trans-4-isopropylhexanecarboxylic acid . The Fe (III) complex of ligand Nateglinide has been synthesized and characterized by physiochemical properties, elemental analysis, IR, UV and thermogravimetric analysis .


Molecular Structure Analysis

Nateglinide is a phenylalanine derivative of the meglitinide class of agents with hypoglycemic activity. It binds with a higher affinity to the SUR1 subunit and with a faster onset of action and a shorter duration of action .


Chemical Reactions Analysis

Nateglinide mediates the release of insulin from beta-cells by binding to the sulphonylurea receptors, which leads to the closure of ATP-sensitive K(+) channels . It is extensively metabolized in the liver and excreted in urine (83%) and feces (10%) .

Scientific Research Applications

1. Insulin Secretion and Glycemic Control

Nateglinide is recognized for its ability to improve insulin secretion, particularly in the early phases, thereby effectively controlling postprandial (after-meal) blood glucose levels. This effect is particularly beneficial for patients with type 2 diabetes or those with impaired glucose tolerance. Studies have shown that nateglinide can achieve substantial reductions in peak plasma glucose levels, making it a viable option for diabetes management (Saloranta et al., 2002), (Hollander et al., 2001).

2. Pharmacological Effect on K(ATP) Channels

Nateglinide's unique insulinotropic action is partly due to its interaction with ATP-dependent K+ (K(ATP)) channels in pancreatic beta-cells. Its mode of action is distinct, showing glucose dependency, increased potency under ATP depletion, and rapid onset and offset kinetics. This mechanistic insight helps understand nateglinide's profile in vivo, contributing to its reduced hypoglycemic potential (Hu, 2002).

3. Insulin Resistance Improvement

Studies have indicated that nateglinide not only facilitates insulin secretion but also ameliorates insulin resistance in type 2 diabetic patients. This dual action can lead to a more comprehensive approach in diabetes treatment, addressing both secretion defects and insulin sensitivity (Hazama et al., 2006).

4. Pharmacokinetic and Pharmacodynamic Studies

Research on nateglinide's pharmacokinetics and pharmacodynamics has been extensive, including its interaction with various genetic polymorphisms like CYP2C9 and SLCO1B1. Such studies are crucial for understanding individual responses to the drug and optimizing dosages for different populations (Zhang et al., 2006), (Kirchheiner et al., 2004).

5. Analytical Methods Development

Development and validation of analytical methods for estimating nateglinide in biological samples have been pivotal in pharmacokinetic studies. These methods range from HPLC to UV detection, enabling precise monitoring of nateglinide levels in clinical and research settings [(Pani et al., 2012)](https://consensus.app/papers/development-validation-method-estimation-nateglinide-pani/5cb4096630815073b3fa9d72723f760b/?utm_source=chatgpt), (Bauer et al., 2003).

6. Co-Crystallization for Enhanced Dissolution

Research has explored the use of co-crystallization techniques to enhance the dissolution rate of nateglinide, which could improve its bioavailability and therapeutic efficacy. This approach has shown promise in increasing the hypoglycemic effect of the drug in diabetic models (Arafa et al., 2017).

7. Continuous Glucose Monitoring in Therapy Evaluation

Nateglinide's effects on 24-hour blood glucose profiles have been assessed using continuous glucose monitoring technologies. This method provides a more detailed understanding of the drug's impact on blood glucose levels throughout the day, offering insights into its overall glucose-lowering potency (Abrahamian et al., 2004).

Safety And Hazards

Nateglinide tablets are contraindicated in patients with a history of hypersensitivity to nateglinide or its inactive ingredients. All glinides, including nateglinide, can cause hypoglycemia .

Future Directions

The landscape of T2D treatment is constantly changing as new therapies emerge and the understanding of currently available agents deepens. This includes the potential for new pharmacological approaches to glycaemic control and agents advancing in clinical development that utilise new modes of action or delivery .

properties

IUPAC Name

(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELFLUMRDSZNSF-OFLPRAFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040687
Record name Nateglinide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
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Mechanism of Action

Nateglinide activity is dependent on the presence functioning β cells and glucose. In contrast to sulfonylurea insulin secretatogogues, nateglinide has no effect on insulin release in the absence of glucose. Rather, it potentiates the effect of extracellular glucose on ATP-sensitive potassium channel and has little effect on insulin levels between meals and overnight. As such, nateglinide is more effective at reducing postprandial blood glucose levels than fasting blood glucose levels and requires a longer duration of therapy (approximately one month) before decreases in fasting blood glucose are observed. The insulinotropic effects of nateglinide are highest at intermediate glucose levels (3 to 10 mmol/L) and it does not increase insulin release already stimulated by high glucose concentrations (greater than 15 mmol/L). Nateglinide appears to be selective for pancreatic β cells and does not appear to affect skeletal or cardiac muscle or thyroid tissue.
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nateglinide

CAS RN

105816-04-4, 105816-06-6
Record name Nateglinide [USAN:USP:INN:BAN]
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Record name N-((cis-4-(1-Methylethyl)cyclohexyl)carbonyl)-D-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nateglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nateglinide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NATEGLINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41X3PWK4O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-((CIS-4-(1-METHYLETHYL)CYCLOHEXYL)CARBONYL)-D-PHENYLALANINE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTM4DQP5S5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,900
Citations
CJ Dunn, D Faulds - Drugs, 2000 - Springer
… nateglinide 60 or 120mg 3 times daily plus metformin 1g twice daily was superior to metformin plus placebo. ▴ Nateglinide … patients) after treatment with nateglinide 120mg 3 times daily …
Number of citations: 103 link.springer.com
NAVIGATOR Study Group - New England Journal of Medicine, 2010 - Mass Medical Soc
… disease or cardiovascular risk factors to receive nateglinide (up to 60 mg three times daily) or … We evaluated the effect of nateglinide on the occurrence of three coprimary outcomes: the …
Number of citations: 569 www.nejm.org
CJ Halas - American journal of health-system pharmacy, 2001 - academic.oup.com
… 60-mg dose of nateglinide on insulin secretion in 10 men with newly diagnosed type 2 diabetes mellitus. The objective was to examine the effects of nateglinide on endogenous insulin …
Number of citations: 32 academic.oup.com
ML Weaver, BA Orwig, LC Rodriguez… - Drug metabolism and …, 2001 - ASPET
The pharmacokinetics and metabolism of nateglinide were studied in six healthy male subjects receiving a single oral (120 mg) and intravenous (60 mg) dose of [ 14 C]nateglinide in …
Number of citations: 134 dmd.aspetjournals.org
, … Versus Nateglinide Comparison Study Group - Diabetes …, 2004 - Am Diabetes Assoc
… /dl) versus 0 patients for nateglinide. Mean weight gain at the end … nateglinide group. CONCLUSIONS—In patients previously treated with diet and exercise, repaglinide and nateglinide …
Number of citations: 265 diabetesjournals.org
JF McLeod - Clinical pharmacokinetics, 2004 - Springer
… of nateglinide are characterised by rapid absorption and elimination, with good (73%) bioavailability. Nateglinide … Nateglinide is extensively metabolised, primarily by cytochrome P450 …
Number of citations: 156 link.springer.com
J Gerich, P Raskin, L Jean-Louis… - Diabetes …, 2005 - Am Diabetes Assoc
… the greatly reduced risk of hypoglycemia with nateglinide/metformin versus glyburide/metformin, we conclude that combining nateglinide with metformin is a more appropriate approach …
Number of citations: 194 diabetesjournals.org
N Tentolouris, C Voulgari… - Vascular Health and Risk …, 2007 - Taylor & Francis
… , nateglinide restores early insulin secretion and reduces postprandial hyperglycemia. Nateglinide … The aim of this review is to identify nateglinide as an effective “gate-keeper” in T2DM, …
Number of citations: 55 www.tandfonline.com
ES Horton, C Clinkingbeard, M Gatlin, J Foley… - Diabetes …, 2000 - Am Diabetes Assoc
… Nateglinide taken just before meals controls mealtime … were to evaluate the effects of nateglinide, as monotherapy and in … that the combination of nateglinide and metformin produced …
Number of citations: 333 diabetesjournals.org
S Hu, B Boettcher, B Dunning - Diabetologia, 2003 - Springer
… with nateglinide that are distinct from those of sulphonylureas. The time required by nateglinide to … Internalisation into beta-cells is not required for the action of nateglinide. Given that the …
Number of citations: 47 link.springer.com

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